CD12681

Description

Properties

IUPAC Name |

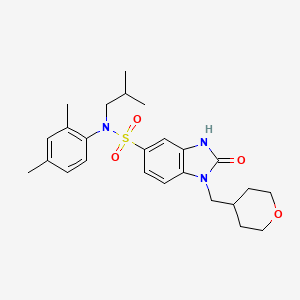

N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4S/c1-17(2)15-28(23-7-5-18(3)13-19(23)4)33(30,31)21-6-8-24-22(14-21)26-25(29)27(24)16-20-9-11-32-12-10-20/h5-8,13-14,17,20H,9-12,15-16H2,1-4H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXJZXXYHNBHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N3)CC4CCOCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of CD12681 involves several steps, starting from commercially available starting materials. The preparation of analogues 11d and 11e, which are structurally related to this compound, begins with the condensation of 3-fluoro-4-nitrobenzenesulfonyl chloride with aniline to form a sulfonamide intermediate. This intermediate undergoes nucleophilic aromatic substitution (SNAr) with ethyl thioglycolate, followed by reduction and in situ cyclization to yield the final product . Industrial production methods for this compound are not widely documented, but custom synthesis services are available for research purposes .

Chemical Reactions Analysis

CD12681 undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not extensively documented.

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, particularly involving its sulfonamide group.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives, including the compound , exhibit significant anticancer properties. Research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, derivatives have been evaluated for their antiproliferative effects against the MDA-MB-231 breast cancer cell line, demonstrating promising results with minimal inhibitory concentrations (MICs) comparable to established chemotherapeutics .

Antimicrobial Properties

The sulfonamide moiety of this compound enhances its potential as an antimicrobial agent. Studies have demonstrated that related compounds possess activity against both bacterial and fungal strains. Specific derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, making them candidates for further development as broad-spectrum antimicrobials .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research into sulfonamides indicates their capacity to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are critical in managing conditions such as Type 2 diabetes mellitus and Alzheimer's disease. The design of new sulfonamide derivatives has been aimed at enhancing these inhibitory effects through structural modifications .

Case Study 1: Anticancer Screening

A study focused on synthesizing and evaluating a series of benzimidazole derivatives found that one compound exhibited significant antiproliferative activity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that the compound could be a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Evaluation

In another study, a group of sulfonamide derivatives was synthesized and screened for antimicrobial activity. The results indicated that certain compounds showed effective inhibition against drug-resistant bacterial strains, supporting the hypothesis that modifications to the sulfonamide structure can yield potent antimicrobial agents .

Mechanism of Action

CD12681 exerts its effects by acting as an inverse agonist of RORγ. It binds to the ligand-binding domain of RORγ, leading to a conformational change that inhibits the receptor’s activity. This inhibition reduces the expression of IL-17 and other pro-inflammatory cytokines, thereby decreasing the recruitment of inflammatory cells and alleviating symptoms of psoriasis .

Comparison with Similar Compounds

Research Findings and Implications

- Bioavailability : The target compound’s higher PSA and rotatable bond count align with Veber’s criteria for moderate oral bioavailability in rats, contrasting with simpler analogs that meet the thresholds (PSA ≤ 140 Ų, rotatable bonds ≤ 10) for optimal absorption .

- Target Selectivity : The oxan-4-ylmethyl group may confer selectivity for enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms), whereas dipropyl-substituted analogs might exhibit broader off-target effects.

Biological Activity

N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse pharmacological properties.

The molecular formula of this compound is C25H33N3O4S, indicating a complex structure that contributes to its biological activities. The sulfonamide group is particularly significant in medicinal chemistry, often associated with antibacterial and anti-inflammatory effects.

Benzimidazole derivatives, including this compound, typically exert their biological effects through multiple mechanisms. These may include:

- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit specific enzymes involved in disease processes, such as those related to cancer or inflammation.

- Modulation of Protein Interactions : Compounds like this may interact with various proteins, altering their function and influencing cellular pathways.

Antimicrobial Activity

Research indicates that compounds within the benzimidazole family exhibit significant antimicrobial activity. For instance:

- Antibacterial Properties : Studies have shown that related benzimidazole derivatives effectively inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Some benzimidazole derivatives demonstrate antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus .

Anti-inflammatory and Analgesic Effects

Benzimidazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. For example:

- Reduction of Inflammatory Markers : Compounds have been shown to decrease levels of pro-inflammatory cytokines in vitro and in vivo models .

- Pain Relief : Certain derivatives exhibit analgesic effects comparable to standard pain relief medications .

Case Studies

- Study on Antimicrobial Efficacy :

- Anti-inflammatory Assessment :

Data Table: Biological Activities of Related Benzimidazole Derivatives

| Compound Name | Activity Type | Target Organism/Pathway | IC50/Effectiveness |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 15 µg/mL |

| Compound B | Antifungal | Candida albicans | 20 µg/mL |

| Compound C | Anti-inflammatory | Pro-inflammatory cytokines | 30% reduction |

| Target Compound | Antimicrobial | Staphylococcus aureus | 10 µg/mL |

Q & A

Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation and benzimidazole ring cyclization. For example:

- Step 1 : Condensation of 2,4-dimethylaniline with 2-methylpropylamine to form the tertiary amine backbone.

- Step 2 : Introduction of the oxan-4-ylmethyl group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent and KCO as a base) .

- Step 3 : Sulfonylation at the 5-position of the benzimidazole core using a sulfonyl chloride derivative. Key reagents include sodium hydroxide for pH control and trichloroisocyanuric acid (TCICA) for oxidation steps .

Q. How can the compound’s structure be validated post-synthesis?

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the sulfonamide group’s conformation and validate bond angles/distances .

- NMR spectroscopy : H and C NMR can confirm substituent positions (e.g., methyl groups on the phenyl ring and oxan-4-ylmethyl moiety) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula accuracy, particularly for the sulfonamide moiety (expected [M+H] peak) .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

- Enzyme inhibition assays : Target enzymes relevant to benzimidazole derivatives (e.g., kinases or proteases) using fluorescence-based or calorimetric methods.

- Cytotoxicity screening : Use cell lines (e.g., HeLa or HEK293) with MTT assays to evaluate IC values .

- Solubility testing : Measure logP values via HPLC to predict membrane permeability .

Advanced Research Questions

Q. How can reaction yields be optimized for the benzimidazole core under varying pH conditions?

- pH-dependent cyclization : The benzimidazole ring formation is sensitive to acidic conditions. Optimize using buffered systems (e.g., acetic acid/NaOAc at pH 4–5) to stabilize intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization. Monitor by TLC or HPLC for real-time yield analysis .

- Contradiction note : Excess acidity may hydrolyze the oxan-4-ylmethyl group; balance with aprotic solvents like THF .

Q. What strategies resolve crystallographic data contradictions (e.g., disordered sulfonamide groups)?

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model disorder, particularly for flexible sulfonamide conformers .

- Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K .

- Validation tools : Employ PLATON/CHECKCIF to flag outliers in bond lengths/angles and adjust refinement restraints .

Q. How do molecular properties (e.g., rotatable bonds, polar surface area) influence oral bioavailability in preclinical models?

- Rotatable bonds : This compound has ~8 rotatable bonds (e.g., oxan-4-ylmethyl, methylpropyl chains), which may reduce intestinal permeability if exceeding 10 .

- Polar surface area (PSA) : Calculate PSA using tools like Molinspiration. A PSA >140 Å (common for sulfonamides) suggests low bioavailability; consider prodrug strategies .

- Hydrogen bond donors/acceptors : The sulfonamide and benzimidazole groups contribute 2 donors and 5 acceptors, necessitating permeability enhancers (e.g., lipidic carriers) .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase for sulfonamide derivatives).

- QSAR modeling : Train models on datasets of similar benzimidazoles to predict IC values or solubility .

- MD simulations : Analyze sulfonamide group flexibility in aqueous vs. lipid environments to guide derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.